molecular formula C16H15NO5S B1381126 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1858249-67-8

4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B1381126
CAS No.: 1858249-67-8
M. Wt: 333.4 g/mol
InChI Key: QNWSKXNIGWQETG-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H15NO5S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent changes in metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it impacts cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on metabolic pathways. This inhibition can result in changes in gene expression, as the compound affects transcription factors and other regulatory proteins . Furthermore, it can modulate enzyme activity by altering the conformation of the enzyme-substrate complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects metabolic pathways. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it inhibits enzymes in the glycolytic pathway, leading to a decrease in ATP production and altered energy metabolism . Additionally, it affects the tricarboxylic acid cycle, resulting in changes in the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect energy metabolism and other mitochondrial functions . The precise localization within cells can determine the compound’s overall impact on cellular processes .

Properties

IUPAC Name

4-benzylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c18-16(19)15-10-17(13-8-4-5-9-14(13)22-15)23(20,21)11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWSKXNIGWQETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 2
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 3
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 4
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 5
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 6
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.